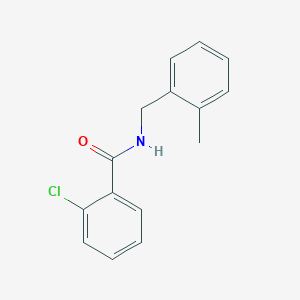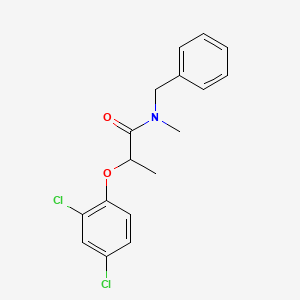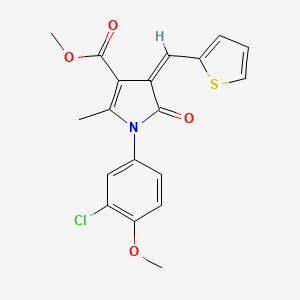![molecular formula C19H20N2O5 B3935785 (4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935785.png)
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone
Overview
Description
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone, also known as EMPM, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. EMPM belongs to the class of organic compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two other carbon atoms. The synthesis of EMPM involves the reaction of 4-(4-morpholinyl)-3-nitrobenzaldehyde with 4-ethoxybenzoyl chloride, followed by reduction with sodium borohydride.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways. One study suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Another study found that this compound inhibited the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to have antioxidant activity and to protect against oxidative stress. One study found that this compound reduced oxidative damage in rat brain tissue exposed to high levels of oxygen. Another study found that this compound protected against liver injury induced by acetaminophen in mice.
Advantages and Limitations for Lab Experiments
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to produce derivatives with different properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental systems. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several areas of future research for (4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone. One potential direction is to investigate the use of this compound as a photosensitizer in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore the potential of this compound as a neuroprotective agent, given its antioxidant properties and ability to reduce oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in different experimental systems.
Scientific Research Applications
(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been studied for its potential as a pharmacological agent in various scientific research applications. One study found that this compound showed anti-inflammatory activity in rats with acute paw edema induced by carrageenan. Another study investigated the effect of this compound on the proliferation of human breast cancer cells and found that the compound inhibited cell growth and induced apoptosis. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
properties
IUPAC Name |
(4-ethoxyphenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-2-26-16-6-3-14(4-7-16)19(22)15-5-8-17(18(13-15)21(23)24)20-9-11-25-12-10-20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXIBUNOWGNLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3935710.png)
![4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3935719.png)
![8-(4-bromophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3935726.png)
![4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935731.png)
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935739.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide](/img/structure/B3935743.png)
![2-[(4-chlorophenyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935769.png)



![4-[2-(2-iodo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3935795.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)